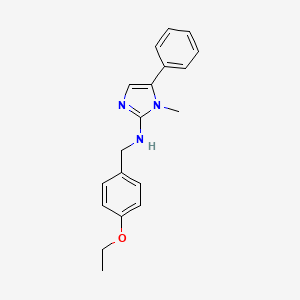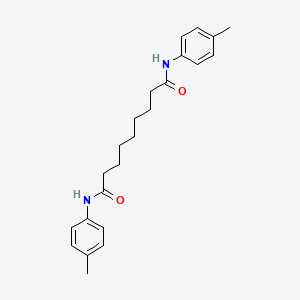![molecular formula C24H40N2O4S2 B15021142 2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B15021142.png)
2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzodiazole ring system, which is fused with a dihydro structure and substituted with bis(octane-1-sulfonyl)methylidene groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzodiazole precursor with octane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the bis(octane-1-sulfonyl) intermediate. This intermediate is then subjected to a condensation reaction with formaldehyde or a similar aldehyde to introduce the methylidene group, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
化学反応の分析
Types of Reactions
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzodiazole derivatives.
科学的研究の応用
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one: A compound with a similar sulfonyl and methylidene substitution pattern but with a quinolinone ring system.
N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine: Another heterocyclic compound with sulfonyl and methylidene groups, but with an indole-quinazoline ring system.
Uniqueness
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is unique due to its specific benzodiazole ring system and the presence of bis(octane-1-sulfonyl)methylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H40N2O4S2 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
2-[bis(octylsulfonyl)methylidene]-1,3-dihydrobenzimidazole |
InChI |
InChI=1S/C24H40N2O4S2/c1-3-5-7-9-11-15-19-31(27,28)24(23-25-21-17-13-14-18-22(21)26-23)32(29,30)20-16-12-10-8-6-4-2/h13-14,17-18,25-26H,3-12,15-16,19-20H2,1-2H3 |
InChIキー |
KHUBBHGFCASVFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCS(=O)(=O)C(=C1NC2=CC=CC=C2N1)S(=O)(=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021060.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021071.png)
![6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15021079.png)
![4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15021089.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15021096.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15021103.png)


![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021122.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B15021137.png)
![2-[(4-iodophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B15021147.png)
![N-{(1Z)-3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15021149.png)
